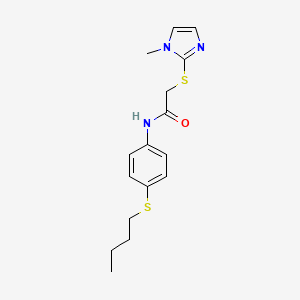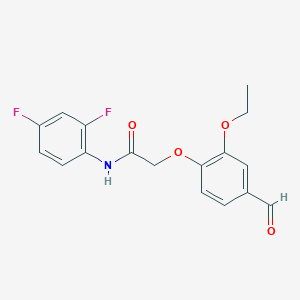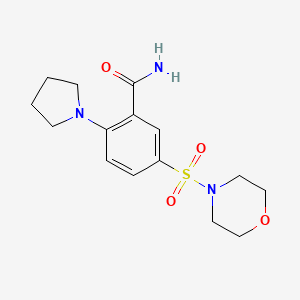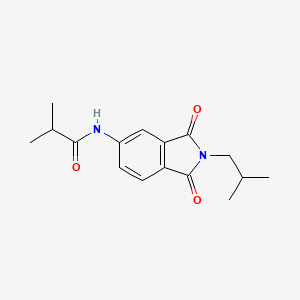![molecular formula C16H14N2O5 B4400030 [3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate](/img/structure/B4400030.png)
[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate
Overview
Description
[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate is an organic compound with a complex structure It consists of a phenyl acetate group attached to a carbonyl group, which is further connected to a 2-methyl-5-nitrophenyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate typically involves multiple steps. One common method starts with the nitration of 2-methyl aniline to produce 2-methyl-5-nitroaniline. This intermediate is then reacted with phenyl chloroformate to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH), water as the solvent.
Major Products
Oxidation: 2-methyl-5-aminophenyl amine.
Substitution: Various substituted phenyl acetates.
Hydrolysis: 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}benzoic acid and phenol.
Scientific Research Applications
[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activities and cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}benzoic acid
- 2-methyl-5-nitroaniline
- Phenyl acetate
Uniqueness
[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-6-7-13(18(21)22)9-15(10)17-16(20)12-4-3-5-14(8-12)23-11(2)19/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNNZCHDEPERQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride](/img/structure/B4399951.png)
![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![1-[2-(2-Methoxy-4-propylphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4399961.png)




![4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4400010.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
![1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4400036.png)
![1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4400044.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B4400055.png)
![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide](/img/structure/B4400062.png)
